REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[Br:13][C:14]1[CH:15]=[N:16][CH:17]=[CH:18][CH:19]=1.[C:20](=[O:22])=[O:21]>O.O1CCCC1.CCCCCC>[Br:13][C:14]1[CH:15]=[N:16][CH:17]=[CH:18][C:19]=1[C:20]([OH:22])=[O:21]
|
Name
|
|
Quantity
|
3.54 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
4.74 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=CC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling in a dry ice-acetone bath
|
Type
|
CUSTOM
|
Details
|
did not exceed −40° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
was added so that the temperature of the reaction mixture
|
Type
|
CUSTOM
|
Details
|
did not exceed −60° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for further 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred until the temperature
|
Type
|
CUSTOM
|
Details
|
retuned to room temperature
|
Type
|
CUSTOM
|
Details
|
most of hexane and tetrahydrofuran was removed under reduced pressure
|
Type
|
WASH
|
Details
|
The residue was washed with tert-butyl methyl ether
|
Type
|
CUSTOM
|
Details
|
the aqueous layers were collected
|
Type
|
ADDITION
|
Details
|
To the collected aqueous layers, concentrated hydrochloric acid was added while ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling so that pH of the mixture
|
Type
|
STIRRING
|
Details
|
stirred for one hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate three times
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with a saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=O)O)C=CN=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.69 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |